N-(2-carbamoylphenyl)-3-fluorobenzamide
Description
N-(2-Carbamoylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorophenyl group attached to a benzamide scaffold, with a carbamoyl substituent at the ortho position of the aniline moiety. These analogs share a common benzamide core, with variations in substituents influencing their chemical behavior and applications .
Properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHQELGYNDYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions with reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-carbamoylphenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(2-carbamoylphenyl)-3-fluorobenzamide, highlighting their substituents, applications, and distinguishing features:
Structural and Functional Insights
Ligand Capability :
- The thiourea-containing analog () exhibits a cis configuration between the carbonyl and thione groups, enabling effective metal coordination. This contrasts with simpler benzamides lacking such functional groups, which are less likely to act as ligands .
- Disulfide-containing derivatives (e.g., ) introduce redox-sensitive bonds, making them suitable for dynamic covalent chemistry in drug discovery .
Biological Activity: Anti-proliferative indazole derivatives () demonstrate the importance of fluorobenzamide moieties in enhancing binding affinity to kinase targets. Substituents like dimethylaminoethyl groups improve solubility and cellular uptake . The thiazole-based analog TTFB () highlights the role of heterocyclic rings in modulating ion channel antagonism. Fluorine’s electron-withdrawing effect likely stabilizes receptor interactions .
Material Properties :
- Polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide () reveal that crystal packing (e.g., hydrogen-bonding networks) directly impacts mechanical properties. Form II exhibits lower hardness (0.3 GPa) compared to Forms I and III (0.5–0.6 GPa) due to weaker intermolecular interactions .
Synthetic Flexibility :
- Triazole thione derivatives () leverage nucleophilic substitution at the triazole sulfur, enabling diversification for agrochemical applications. Fluorine’s presence enhances metabolic stability in these compounds .
Key Research Findings and Data Tables
Table 1: Anti-Proliferative Activity of Indazole Derivatives ()
| Compound | Substituent | IC₅₀ (μM) | Target Cell Line |
|---|---|---|---|
| 9c | Dimethylaminoethyl | 0.12 | HCT-116 (colon cancer) |
| 9e | Morpholinylethyl | 0.18 | A549 (lung cancer) |
Table 2: Mechanical Properties of N-(3-Ethynylphenyl)-3-Fluorobenzamide Polymorphs ()
| Polymorph | Hardness (H, GPa) | Elastic Modulus (E, GPa) | Density (g/cm³) |
|---|---|---|---|
| Form I | 0.55 | 8.2 | 1.42 |
| Form II | 0.30 | 5.1 | 1.38 |
| Form III | 0.58 | 8.5 | 1.43 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
